molecular formula C18H16N2O3 B2811053 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921891-46-5

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

货号: B2811053
CAS 编号: 921891-46-5
分子量: 308.337
InChI 键: WFQDBJVFKSJEBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core and a cyclopropanecarboxamide group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropanecarboxamide group: This step often involves the reaction of the dibenzo-oxazepine intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

科学研究应用

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological effects.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

相似化合物的比较

Similar Compounds

Uniqueness

Compared to similar compounds, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide may exhibit unique properties due to the presence of the cyclopropanecarboxamide group, which can influence its chemical reactivity and biological activity.

生物活性

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{14}N_{2}O_{2}

Research indicates that compounds similar to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various biological activities primarily through interactions with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Some studies suggest that dibenzo derivatives can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes .
  • Antioxidant Properties : The presence of certain functional groups may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Neurotransmitter Systems : Compounds with oxazepine structures often interact with neurotransmitter receptors, potentially influencing mood and behavior.

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds in this class. They may offer protection against neurodegenerative diseases by mitigating excitotoxicity and inflammation in neural tissues.

Case Studies

  • Study on HDAC Inhibition : A recent study evaluated the efficacy of various dibenzo derivatives, including those similar to our compound, as HDAC inhibitors. Results indicated a dose-dependent inhibition of HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of an oxazepine derivative showed significant improvement in cognitive function as measured by behavioral tests. The compound reduced amyloid plaque formation and inflammation markers .

Data Summary Table

Biological ActivityEffect ObservedReference
HDAC InhibitionDose-dependent inhibition
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsImproved cognitive function

属性

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-2-6-16-14(8-10)20-18(22)13-9-12(5-7-15(13)23-16)19-17(21)11-3-4-11/h2,5-9,11H,3-4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDBJVFKSJEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。